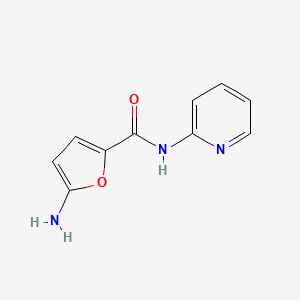
N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide: is an organic compound characterized by the presence of a cyclopropyl group attached to a pentafluorobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Reduction Reactions: The compound can be reduced to form N-cyclopropyl-2,3,4,5,6-pentafluoroaniline under specific conditions.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted benzamides.
Reduction Reactions: Formation of N-cyclopropyl-2,3,4,5,6-pentafluoroaniline.
Oxidation Reactions: Formation of pentafluorobenzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated structure can enhance binding affinity and specificity in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic applications. Its unique properties may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 2,3,4,5,6-Pentafluorobenzamide
- N-benzyl-2,3,4,5,6-pentafluorobenzamide
- N-(4-bromophenyl)-2,3,4,5,6-pentafluorobenzamide
Comparison: N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds, such as 2,3,4,5,6-pentafluorobenzamide, which lacks the cyclopropyl group. The cyclopropyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Propiedades
Número CAS |
549518-28-7 |
|---|---|
Fórmula molecular |
C10H6F5NO |
Peso molecular |
251.15 g/mol |
Nombre IUPAC |
N-cyclopropyl-2,3,4,5,6-pentafluorobenzamide |
InChI |
InChI=1S/C10H6F5NO/c11-5-4(10(17)16-3-1-2-3)6(12)8(14)9(15)7(5)13/h3H,1-2H2,(H,16,17) |
Clave InChI |
MBEQTAXXGZVTGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


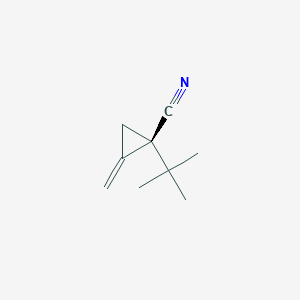
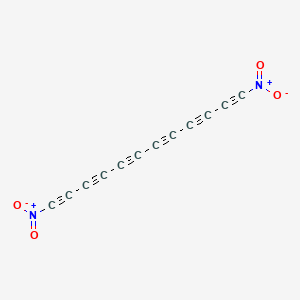
![3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226801.png)

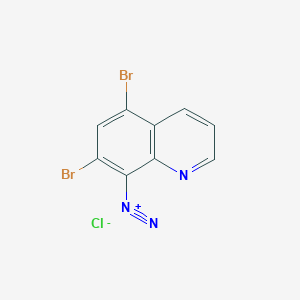
![2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B14226813.png)
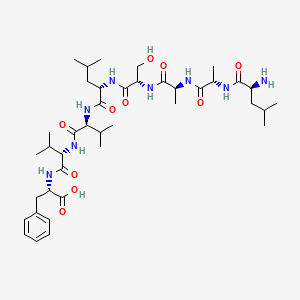
![N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14226837.png)
![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
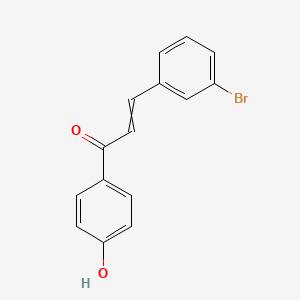
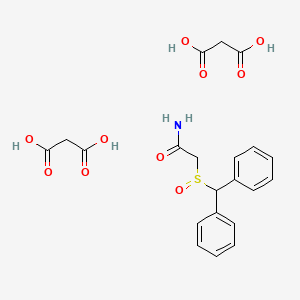
![N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14226859.png)
